molecular formula C6H4Br2FNO2S B1413333 2,3-Dibromo-4-fluorobenzenesulfonamide CAS No. 1806294-70-1

2,3-Dibromo-4-fluorobenzenesulfonamide

Cat. No.: B1413333
CAS No.: 1806294-70-1
M. Wt: 332.98 g/mol
InChI Key: WNBGZDNAVSAYCW-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide derivative with the molecular formula C₆H₄Br₂FNO₂S. Its structure features bromine atoms at the 2- and 3-positions, a fluorine atom at the 4-position, and a sulfonamide (-SO₂NH₂) functional group. This compound is synthesized via bromination of 4-fluorobenzenesulfonamide under controlled conditions, leveraging electrophilic aromatic substitution. The bromine substituents contribute to steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to non-brominated analogs.

Properties

IUPAC Name

2,3-dibromo-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FNO2S/c7-5-3(9)1-2-4(6(5)8)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBGZDNAVSAYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-fluorobenzenesulfonamide typically involves the bromination and sulfonamidation of fluorobenzene derivatives. One common method includes the following steps:

    Bromination: Fluorobenzene is subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 3 positions.

    Sulfonamidation: The dibromofluorobenzene is then reacted with sulfonamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of 2,3-Dibromo-4-fluorobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include substituted sulfonamides.

    Oxidation: Products include sulfonic acids or sulfonyl fluorides.

    Reduction: Products include reduced sulfonamides or amines.

Scientific Research Applications

2,3-Dibromo-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound :
  • 2,3-Dibromo-4-fluorobenzenesulfonamide
    • Substituents: 2-Br, 3-Br, 4-F, -SO₂NH₂.
    • Molecular weight: ~337.97 g/mol.
    • Key features: High halogen density, strong electron-withdrawing effects, and steric hindrance from bromine atoms.
Analog 1 : 4-Fluorobenzenesulfonamide
  • Substituents: 4-F, -SO₂NH₂.
  • Molecular weight: ~193.18 g/mol.
  • Comparison:
    • Simpler structure lacking bromine.
    • Lower lipophilicity and steric bulk, leading to higher aqueous solubility.
    • Reduced enzyme inhibitory potency compared to brominated derivatives due to weaker electron-withdrawing effects.
Analog 2 : N-(2,3-Difluorobenzyl)-4-sulfamoylbenzamide ()
  • Substituents: 2-F, 3-F (on benzyl group), -SO₂NH₂ (on benzamide).
  • Molecular formula: C₁₄H₁₂F₂N₂O₃S ; molecular weight: 326.32 g/mol.
  • Key differences: Core structure: Benzamide vs. benzenesulfonamide. Halogen type: Fluorine replaces bromine, reducing steric hindrance and molecular weight. Reported applications: Kinase inhibition (e.g., in cancer therapeutics) .
Analog 3 : 2-Bromo-4-fluorobenzenesulfonamide
  • Substituents: 2-Br, 4-F, -SO₂NH₂.
  • Molecular weight: ~258.07 g/mol.
  • Comparison:
    • Single bromine reduces steric effects compared to the target compound.
    • Intermediate lipophilicity between 4-fluorobenzenesulfonamide and the dibromo derivative.

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Water Solubility LogP (Predicted)
2,3-Dibromo-4-fluorobenzenesulfonamide 337.97 2-Br, 3-Br, 4-F Low ~2.8
4-Fluorobenzenesulfonamide 193.18 4-F Moderate ~0.9
N-(2,3-Difluorobenzyl)-4-sulfamoylbenzamide 326.32 2-F, 3-F 0.5 mg/mL (DMSO) ~1.5
2-Bromo-4-fluorobenzenesulfonamide 258.07 2-Br, 4-F Low ~1.7

Notes:

  • Bromine significantly increases molecular weight and logP (lipophilicity).
  • Fluorine enhances electronegativity but has minimal steric impact.
  • The amide group in N-(2,3-difluorobenzyl)-4-sulfamoylbenzamide improves solubility in polar aprotic solvents like DMSO .

Biological Activity

2,3-Dibromo-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2,3-Dibromo-4-fluorobenzenesulfonamide can be represented as follows:

  • Molecular Formula : C6_6H4_4Br2_2FNO2_2S
  • Molecular Weight : 292.97 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activity, particularly in inhibiting various enzymes.

1. Inhibition of Enzymatic Activity

Research has demonstrated that sulfonamide derivatives, including 2,3-Dibromo-4-fluorobenzenesulfonamide, can act as inhibitors of specific enzymes. For instance:

  • Human Intestinal Carboxylesterase (hiCE) : Studies indicate that certain sulfonamides selectively inhibit hiCE, which is crucial for modulating the metabolism of prodrugs like CPT-11. The inhibition potency varies based on structural modifications, such as halogenation .

2. Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial properties. The presence of bromine and fluorine substituents may enhance the compound's activity against bacterial strains. In vitro studies are necessary to establish the specific antimicrobial efficacy of 2,3-Dibromo-4-fluorobenzenesulfonamide.

3. Antitumor Activity

The potential antitumor activity of this compound is linked to its ability to interfere with cellular pathways involved in tumor growth. Preliminary studies suggest that similar compounds have shown promise in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Inhibition of hiCE

A study involving a series of benzene sulfonamides assessed their inhibitory effects on hiCE. The findings revealed that the introduction of halogen atoms significantly increased inhibitory potency. Specifically, compounds with multiple halogen substitutions exhibited Ki values ranging from 41 nM to 3,240 nM against hiCE .

CompoundKi (nM)Selectivity
Compound A53High (hiCE vs hCE1)
Compound B3,240Moderate
2,3-Dibromo-4-fluorobenzenesulfonamideTBDTBD

Note: TBD indicates that specific Ki values for 2,3-Dibromo-4-fluorobenzenesulfonamide are yet to be determined.

Case Study 2: Antimicrobial Assays

In a comparative study of sulfonamides against various bacterial strains (e.g., E. coli and Staphylococcus aureus), the antimicrobial efficacy was measured using Minimum Inhibitory Concentration (MIC) assays. While specific data for 2,3-Dibromo-4-fluorobenzenesulfonamide is limited, structurally similar compounds have shown MIC values in the range of 10–50 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,3-Dibromo-4-fluorobenzenesulfonamide

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